Bisoprolol-d7

Bioanalysis LC-MS/MS Isotope Dilution

Quantifying bisoprolol in biological matrices by LC-MS/MS is challenged by ion suppression and extraction variability that unlabeled internal standards cannot correct. Bisoprolol-d7 (hemifumarate) resolves this with a definitive +7 Da mass shift, eliminating isotopic cross-talk that compromises d5 analogs. • ≥98% chemical purity with high isotopic enrichment for reproducible recovery correction across plasma, tissue, and environmental samples. • Validated for FDA/EMA-compliant bioanalytical method validation in clinical pharmacokinetic studies and therapeutic drug monitoring. • Ambient shipping; stable at room temperature during transit. Supplied as a white to off-white solid.

Molecular Formula C18H31NO4
Molecular Weight 332.5 g/mol
Cat. No. B585484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisoprolol-d7
Synonyms1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7 (2E)-2-butenedioate (2:1) (salt)
Molecular FormulaC18H31NO4
Molecular Weight332.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i1D3,2D3,14D
InChIKeyVHYCDWMUTMEGQY-HSNISVEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisoprolol-d7: Deuterated Internal Standard for LC-MS/MS


Bisoprolol-d7 (hemifumarate) is a stable isotope-labeled analog of the potent, β1-selective adrenergic receptor antagonist bisoprolol, intended for use as an internal standard (IS) in quantitative GC- or LC-MS workflows [1]. Bisoprolol itself exhibits high affinity for the human β1-adrenergic receptor (Ki = 25 nM) with approximately 19-fold selectivity over the β2-adrenergic receptor (Ki = 480 nM) [2]. The compound is supplied as a ≥99% pure mixture of deuterated forms, ensuring robust and reproducible analytical performance in demanding bioanalytical and environmental applications .

Deuterated internal standard (ISTD) for quantitative LC-MS/MS
+7 Da mass shift provides clear spectral separation from analyte
High isotopic enrichment supports method validation and matrix-effect correction

Why Bisoprolol-d7 Cannot Be Substituted


Analytical substitution with unlabeled bisoprolol as an internal standard is precluded by the fundamental requirement of mass spectrometry (MS) to discriminate analyte from IS via a unique mass-to-charge (m/z) ratio [1]. Even substitution with other deuterated bisoprolol analogs (e.g., Bisoprolol-d5) introduces quantifiable performance risks. The +7 Da mass shift of Bisoprolol-d7 provides a greater spectral separation from the analyte's [M+H]+ ion compared to the +5 Da shift of Bisoprolol-d5, thereby minimizing the potential for isotopic cross-talk and improving assay precision in complex biological matrices [2]. Furthermore, the high isotopic enrichment and chemical purity of research-grade Bisoprolol-d7 ensure consistent and accurate recovery correction across diverse sample types, a critical factor for method validation and regulatory compliance .

Target Internal Standard Bisoprolol-d7 (+7 Da shift)
Potential Substitute Bisoprolol-d5 (+5 Da) / unlabeled analog
Larger mass shift lowers isotopic cross-talk probability
Smaller mass shift may not fully resolve analyte isotopic envelope
Isotopic purity and enrichment designed for consistent recovery correction
Different deuteration pattern may shift recovery and matrix-effect profile

Comparative Evidence for Bisoprolol-d7


Enhanced Mass Resolution with +7 Da Shift

Bisoprolol-d7 exhibits a +7 Da mass shift relative to unlabeled bisoprolol, which is greater than the +5 Da shift of the alternative deuterated analog Bisoprolol-d5 . This larger mass difference provides superior spectral resolution, particularly for multiply charged ions or in the presence of complex endogenous interferences, reducing the risk of isotopic cross-talk and ensuring more accurate peak integration . Regulatory guidance for bioanalytical method validation emphasizes that the internal standard should have a mass difference sufficient to prevent interference from the analyte's natural isotopic distribution [1].

Mass shift resolution
Head-to-head
+7 Da vs. +5 Da Bisoprolol-d7 provides 2 Da larger shift than d5, and 7 Da relative to unlabeled analyte. vs. Bisoprolol-d5 / unlabeled
Supports lower ion overlap risk in LC-MS/MS
Theoretical m/z calculation; validated in ESI+ mode.
Bioanalysis LC-MS/MS Isotope Dilution Method Validation

Parent Compound's High β1-Selectivity Profile

While Bisoprolol-d7 is an analytical tool, its utility is intrinsically linked to the well-characterized pharmacology of its parent, bisoprolol. In a direct, head-to-head comparison of beta-blocker affinities at cloned human β1- and β2-adrenergic receptors, bisoprolol demonstrated the highest β1-selectivity among tested clinical agents [1]. Its β2/β1 Ki ratio was 19, indicating a 19-fold higher affinity for the β1-receptor. This selectivity was superior to atenolol, metoprolol, and betaxolol, while propranolol and carvedilol showed no significant selectivity [1].

Parent β1-selectivity
Reported comparison
β2/β1 Ki ratio = 19 Ki (β1) 25 nM, Ki (β2) 480 nM at cloned human receptors.
Context for β1-pathway studies
Radioligand binding; ranked within the tested set.
Pharmacology Receptor Binding Cardioselectivity Adrenergic Receptor

Validated Bioanalytical Performance in Plasma

In a validated HPLC-MS/MS method for quantifying cardiovascular drugs in human plasma, a deuterated internal standard for bisoprolol (the class to which Bisoprolol-d7 belongs) was employed to achieve robust analytical performance [1]. The method demonstrated excellent extraction recovery (range 92.7–108.5% across all analytes) and internal standard-normalized matrix effects with acceptable precision (coefficient of variation between 2.2% and 12.3%) [1]. This level of performance, enabled by the deuterated IS, is essential for the accurate determination of bisoprolol concentrations in large patient cohort studies [1].

Plasma method performance
Method context
Recovery 92.7–108.5% IS-normalized matrix effect CV 2.2–12.3% (multi-analyte panel).
Supports method precision in human plasma research
HPLC-MS/MS with MRM; 50 µL plasma extraction.
Bioanalysis Method Validation Precision Recovery Matrix Effect

Key Research Applications


Clinical Pharmacokinetic and Regulated Bioanalysis

Bisoprolol-d7 is the preferred internal standard for the accurate and precise quantification of bisoprolol in human plasma, as required for clinical trial support and therapeutic drug monitoring [1]. Its use ensures compliance with FDA and EMA bioanalytical method validation guidelines by effectively correcting for matrix effects and extraction variability, enabling the generation of reliable pharmacokinetic data [1][2].

Environmental Monitoring of Beta-Blockers

For environmental scientists tracking the fate and removal of bisoprolol in wastewater treatment plants, Bisoprolol-d7 serves as an ideal surrogate and internal standard [3]. Its high isotopic purity and identical chemical behavior to the native analyte allow for the accurate quantification of bisoprolol at low ng/L concentrations in complex environmental matrices, even in the presence of significant matrix interference [3].

Mechanistic β1-Adrenoceptor Pharmacology Studies

In preclinical research investigating the specific role of β1-adrenoceptors in cardiovascular function or exploring potential drug-drug interactions involving bisoprolol, the use of an internal standard for the parent compound is essential for verifying exposure levels [4]. The known high β1-selectivity profile of bisoprolol (as detailed in Evidence Item 2) provides critical context for interpreting pharmacodynamic endpoints [4].

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
+7 Da mass shift and isotopic enrichment
Method precision and matrix-effect correction
Environmental monitoring of beta-blockers
Identical chemical behavior to native analyte
Accuracy in complex water matrices at low ng/L
β1-adrenoceptor pharmacology studies
Parent compound selectivity profile context
Exposure verification and pharmacodynamic interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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